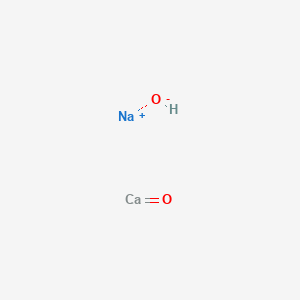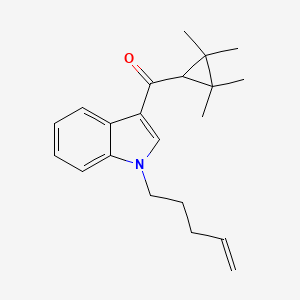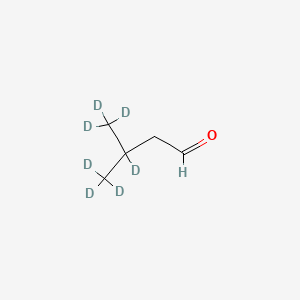
Soda lime
Overview
Description
Soda lime is a granular mixture primarily composed of calcium hydroxide, sodium hydroxide, and potassium hydroxide. It is widely used for its ability to absorb carbon dioxide and water vapor. This compound is essential in various applications, including medical anesthesia systems, submarines, and rebreathers, where it helps remove carbon dioxide from breathing gases .
Scientific Research Applications
Soda lime has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Soda lime, a mixture of sodium hydroxide (NaOH) and calcium oxide (CaO), is primarily used to eliminate carbon dioxide (CO2) from breathing gases . Its primary target is the carbon dioxide present in exhaled gases in various recirculating breathing environments such as general anesthesia, submarines, rebreathers, and hyperbaric chambers .
Mode of Action
The mode of action of this compound involves a chemical reaction with carbon dioxide. The overall chemical reaction is:
CO2+Ca(OH)2→CaCO3+H2O+heatCO_2 + Ca(OH)_2 \rightarrow CaCO_3 + H_2O + heat CO2+Ca(OH)2→CaCO3+H2O+heat
Each mole of CO2 reacts with one mole of calcium hydroxide and produces one mole of water . This reaction can be considered as a strong-base-catalysed, water-facilitated reaction .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the carbonation reaction. This reaction involves the conversion of carbon dioxide (CO2) into calcium carbonate (CaCO3) and water (H2O). The reaction is exothermic, releasing heat .
Pharmacokinetics
For instance, this compound granules are used in anesthesia machines and other breathing circuits, and their size and surface area can affect the rate of the carbonation reaction .
Result of Action
The result of this compound’s action is the removal of carbon dioxide from the breathing environment, preventing carbon dioxide retention and, eventually, carbon dioxide poisoning . This is crucial in closed or semi-closed breathing environments where fresh air exchange is limited.
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. For instance, in larger settings like recompression chambers or submarines, a fan is employed to ensure a continuous flow of gas through the scrubbing canister . Additionally, this compound’s ability to absorb CO2 can be affected by humidity and temperature . It’s also worth noting that this compound is non-combustible on its own but starts decomposing on heating, producing toxic fumes .
Safety and Hazards
Future Directions
Soda lime has potential for future growth and trends in the market . Surface functionalization through nano/micropatterning can further enhance glasses’ surface properties, expanding their applicability into new fields . Ballistic models of soda-lime glass can aid in the development and optimization of transparent armor systems .
Biochemical Analysis
Biochemical Properties
Soda lime plays a significant role in biochemical reactions, particularly those involving the absorption of CO2. It interacts with CO2 to form calcium carbonate (CaCO3), water (H2O), and heat . This reaction is crucial in maintaining the balance of CO2 in various biological and environmental systems.
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves a chemical reaction with CO2. When CO2 comes into contact with this compound, it reacts with the sodium hydroxide and calcium hydroxide to form calcium carbonate, water, and heat . This reaction does not involve any binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effectiveness of this compound in absorbing CO2 can change over time. As this compound absorbs CO2, it gradually becomes saturated and less effective at absorbing additional CO2. This is reflected in its changing color, from white to purple, as it becomes saturated with CO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Soda lime is typically prepared by treating slaked lime (calcium hydroxide) with a concentrated solution of sodium hydroxide. The reaction involves the following steps:
- Calcium oxide (quicklime) is mixed with water to produce calcium hydroxide.
- The calcium hydroxide is then treated with a concentrated solution of sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods. The process involves mixing calcium oxide with water to form calcium hydroxide, followed by the addition of sodium hydroxide. The mixture is then granulated and dried to produce the final product .
Chemical Reactions Analysis
Types of Reactions: Soda lime primarily undergoes acid-base reactions. One of the most significant reactions is its interaction with carbon dioxide: [ \text{CO}_2 + \text{Ca(OH)}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Carbon dioxide (CO₂): this compound reacts with carbon dioxide in the presence of water to form calcium carbonate and water.
Major Products:
Calcium carbonate (CaCO₃): The primary product formed from the reaction of this compound with carbon dioxide.
Water (H₂O): Water is also produced as a byproduct.
Comparison with Similar Compounds
Quicklime (Calcium oxide): Used in the production of calcium hydroxide, which is a component of soda lime.
Slaked lime (Calcium hydroxide): A primary component of this compound.
Lime water (Calcium hydroxide solution): Used in similar applications but in a liquid form.
Uniqueness of this compound: this compound is unique due to its granular form and its ability to absorb carbon dioxide efficiently. Unlike quicklime and slaked lime, this compound is specifically formulated to maximize its carbon dioxide absorption capacity, making it ideal for use in closed breathing environments .
Properties
IUPAC Name |
sodium;oxocalcium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Na.H2O.O/h;;1H2;/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAUNKAZQWMVFY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].O=[Ca].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaHNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Soda lime, solid is generally a white to grayish white colored solid. It is the mixture of calcium hydroxide and sodium or potassium hydroxide, both corrosive materials. It is noncombustible and soluble in water with release of heat. It is corrosive to metals and tissue. | |
| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4447 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
8006-28-8 | |
| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4447 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Soda lime [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soda lime, with more than 4% sodium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-4-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590923.png)
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)
![1h-Furo[2,3-g]indole](/img/structure/B590931.png)



![N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-(trideuteriomethyl)ethanimidamide](/img/structure/B590940.png)


